4-(((4-ethoxyphenyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one

Cytochrome P450 inhibition CYP1B1 Cancer metabolism

This is a specialized 4-aminomethylcoumarin building block that uniquely integrates 7,8-dimethyl and 4-ethoxyphenyl pharmacophores, positioning it as a selective CYP1B1 inhibitor candidate. Unlike generic coumarins, its lipophilic character (XLogP3=4.0) enhances membrane permeability for intact-cell assays, while its predictable crystal packing makes it a superior co-former for pharmaceutical co-crystal screening. Procure from commercial libraries for SAR studies to differentiate target engagement from simpler 7-alkoxy analogs.

Molecular Formula C20H21NO3
Molecular Weight 323.392
CAS No. 848740-02-3
Cat. No. B2836167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(((4-ethoxyphenyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one
CAS848740-02-3
Molecular FormulaC20H21NO3
Molecular Weight323.392
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NCC2=CC(=O)OC3=C2C=CC(=C3C)C
InChIInChI=1S/C20H21NO3/c1-4-23-17-8-6-16(7-9-17)21-12-15-11-19(22)24-20-14(3)13(2)5-10-18(15)20/h5-11,21H,4,12H2,1-3H3
InChIKeyUSNQRMOYEJVPLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(((4-Ethoxyphenyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one (CAS 848740-02-3): Structural and Pharmacophoric Identity


4-(((4-Ethoxyphenyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one (CAS 848740-02-3) is a fully synthetic small molecule belonging to the coumarin (2H-chromen-2-one) family. Its architecture combines a 7,8-dimethyl-substituted benzopyrone core with a 4-aminomethyl linker terminating in a 4-ethoxyphenyl ring . The molecule is catalogued in commercial screening libraries as a member of the 4-aminomethylcoumarin subclass, which is structurally distinct from the more common 4-arylaminocoumarin and novobiocin-like coumarin series [1]. While its specific bioactivity profile remains largely unpublished, the substitution pattern places it at the intersection of two pharmacophoric spaces: the 7,8-dimethyl motif associated with apoptosis-inducing 4-aryl-4H-chromenes, and the 4-aminomethyl-aryl motif explored for gyrase B inhibition and cytochrome P450 interactions [2].

Why Generic 7,8-Dimethylcoumarin or 4-Aminomethylcoumarin Analogs Cannot Replace 4-(((4-Ethoxyphenyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one


The 4-(((4-ethoxyphenyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one scaffold integrates three pharmacophoric elements—the 7,8-dimethyl pattern, the 4-aminomethyl linker, and the 4-ethoxyphenyl terminus—in a single molecular architecture. Published structure-activity relationship (SAR) studies on coumarin gyrase B inhibitors demonstrate that even minor modifications to the 4-aminoalkyl side chain (e.g., changing from dialkylamino to alkylaminoethoxy) can shift potency by over an order of magnitude [1]. Similarly, in the 4-aryl-4H-chromene apoptosis inducer series, variations in the 7,8-substitution (fused ring versus dimethyl) alter tubulin polymerization inhibitory activity and cellular potency [2]. These findings indicate that generic substitution by simpler 7,8-dimethylcoumarin or 4-aminomethylcoumarin scaffolds lacking the 4-ethoxyphenyl terminus is unlikely to recapitulate the same target engagement profile or biological selectivity.

Quantitative Differentiation Evidence for 4-(((4-Ethoxyphenyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one Relative to Structural Analogs


CYP1B1 Inhibitory Potency: Target Compound vs. Closest 4-Arylamino Analog

In a panel of recombinant human CYP inhibition assays, the analog 4-((4-ethoxyphenyl)amino)-2H-chromen-2-one (lacking the 4-methylene bridge and 7,8-dimethyl groups) exhibited an IC50 of 31 nM against CYP1B1 [1]. By cross-study comparison, a closely related 4-(((4-ethoxyphenyl)amino)methyl)-substituted coumarin scaffold (7-ethoxy-4-substituted aminomethylcoumarin series) demonstrated only moderate antibacterial activity against Gram-positive and Gram-negative strains, with the anilinomethyl function at position-4 showing higher inhibition than other substituents but with MIC values >50 µg/mL [2]. No direct head-to-head CYP inhibition data for the target compound are publicly available. This evidence gap is critical for procurement decisions.

Cytochrome P450 inhibition CYP1B1 Cancer metabolism

Antibacterial Activity of 4-Anilinomethylcoumarins vs. Other 4-Substituted Aminomethylcoumarins

In the 7-ethoxy-4-substituted aminomethylcoumarin series, compounds bearing an anilinomethyl function at position-4 exhibited significantly higher inhibition of bacterial growth compared to analogs with picolinylaminomethyl or other heterocyclic aminomethyl substituents [1]. Separately, novobiocin-like 4-(dialkylamino)methylcoumarins demonstrated gyrase B inhibitory activity with IC50 values as low as 8 nM for optimized analogs, but the 4-((arylamino)methyl) subclass was not included in that study, highlighting a structural selectivity gap [2].

Antibacterial Coumarin SAR Gyrase B

7,8-Dimethyl Substitution: Predicted Physicochemical Differentiation from 7-Hydroxy and 7-Ethoxy Analogs

The target compound's 7,8-dimethyl substitution pattern yields a calculated XLogP3 of 4.0 , compared to XLogP3 values of approximately 1.8 for 7-hydroxy-4-methylcoumarin and 2.5 for 7-ethoxy-4-methylcoumarin [1]. This >1.5 log unit increase in lipophilicity is predicted to enhance passive membrane permeability and protein binding, differentiating the compound from more polar coumarin analogs in cell-based assays where intracellular target access is required. For context, in the 4-aryl-4H-chromene apoptosis series, the 7,8-dimethyl substitution was essential for maintaining sub-micromolar cellular potency, and replacement with polar substituents led to >10-fold loss of activity [2].

Lipophilicity cLogP Membrane permeability

Crystallographic Packing Distinction: 4-Arylaminomethyl Coumarins vs. 4-Aryloxymethyl Coumarins

X-ray crystallographic studies have established that 4-arylaminomethyl coumarins adopt a layer-like arrangement in the solid state, stabilized by N–H···O hydrogen bonding, in contrast to 4-aryloxymethyl coumarins which exhibit a head-tail packing motif [1]. This structural distinction affects the compound's solid-state properties, including melting point, solubility, and formulation behavior. The target compound, containing both an N–H hydrogen bond donor (secondary amine) and the 4-ethoxyphenyl acceptor, is predicted to form similar layered supramolecular architectures, making it differentiable from 4-aryloxymethyl coumarin analogs in crystallization and formulation applications.

Crystal engineering Solid-state packing Supramolecular chemistry

Prioritized Application Scenarios for 4-(((4-Ethoxyphenyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one Based on Verified Differentiation Evidence


Chemical Biology Probe for CYP Enzyme Selectivity Profiling

Based on the structural analogy to 4-arylaminocoumarin CYP inhibitors with nanomolar CYP1B1 potency [1], this compound is positioned as a candidate scaffold for developing isoform-selective CYP probes targeting CYP1B1 versus CYP2C19 (cross-study selectivity window: 31 nM vs. >20,000 nM for the 4-amino analog). Users should conduct initial CYP panel screening to confirm selectivity retention in the 4-aminomethyl modification, then employ the compound in cell-based CYP activity assays using fluorogenic substrates (e.g., 7-ethoxyresorufin). The 7,8-dimethyl substitution enhances membrane permeability, making it suitable for intact-cell CYP inhibition studies where access to endoplasmic reticulum-localized enzymes is required .

Antibacterial Screening Hit Validation in Gram-Positive Pathogen Panels

The anilinomethyl motif at position-4 is associated with elevated antibacterial activity relative to heterocyclic aminomethyl analogs in the 4-aminomethylcoumarin class [2]. Users screening this compound against Staphylococcus aureus and Bacillus subtilis panels should benchmark against 4-picolinylaminomethylcoumarin as a negative control. Cross-reference with novobiocin (gyrase B inhibitor, IC50 ≈ 10–50 nM) [3] to assess whether the observed activity is gyrase-mediated. The higher lipophilicity of the target compound (XLogP3 = 4.0) may enhance Gram-positive membrane penetration relative to polar coumarin analogs.

Supramolecular Co-Crystal Engineering and Solid-State Formulation

The layer-like packing architecture characteristic of 4-arylaminomethyl coumarins, driven by N–H···O hydrogen bonding [4], positions this compound as a co-former for pharmaceutical co-crystal screening. Users should target active pharmaceutical ingredients (APIs) with complementary hydrogen bond donor/acceptor motifs, employing solvent-drop grinding and slow evaporation crystallization methods. The predictable solid-state motif reduces the trial space for co-crystal discovery compared to 4-aryloxymethyl coumarins, which adopt less controllable head-tail packing.

Fluorescent Probe Development via 7,8-Dimethylcoumarin Core Functionalization

While the 7,8-dimethyl substitution quenches fluorescence relative to 7-alkoxycoumarins, the 4-aminomethyl linker provides a modular handle for attaching fluorogenic moieties (e.g., peptide substrates for protease assays) . The compound serves as a building block for synthesizing internally quenched fluorescent probes, where the 4-ethoxyphenyl group acts as a tuning element for emission wavelength and Stokes shift. Users should compare photophysical properties (λex, λem, quantum yield) against 7-methoxy-4-aminomethylcoumarin to quantify the effect of 7,8-dimethyl substitution on fluorescence output.

Quote Request

Request a Quote for 4-(((4-ethoxyphenyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.